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Compound of Interest

Compound Name: alpha-Hydroxyolopatadine

CAS No.: 1331822-32-2

Cat. No.: B1146763

Get Quote

Status: Active | Topic: Chemical Standards & Impurity Profiling | Version: 1.0

Executive Summary & Chemical Identity
-Hydroxyolopatadine is a primary metabolite and process-related impurity of Olopatadine (an
H1-receptor antagonist). In regulatory submissions (ANDA/NDA), it is frequently designated as
Olopatadine Related Compound A (USP nomenclature). Accurate identification and
quantification of this compound are mandatory for demonstrating critical quality attributes
(CQAs) in drug substances and products.
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Parameter Technical Specification

Chemical Name

11-[(3-Dimethylamino)propylidene]-6,11-

dihydro-

-hydroxy-dibenz[b,e]oxepin-2-acetic acid

Common Synonyms
Olopatadine Impurity A; Olopatadine Related

Compound A; 2-Hydroxyolopatadine

CAS Number (HCl Salt)
1331668-21-3 (Most common commercial

format)

CAS Number (Free Base)
1331822-32-2 (Also cited as 1628639-06-4 for

specific Z-isomers)

Molecular Formula
(Free Base) /

(HCl Salt)

Molecular Weight 353.41 g/mol (Base) / 389.87 g/mol (HCl Salt)

Stereochemistry

Olopatadine is the (Z)-isomer.[1][2][3][4][5][6][7]

[8] The

-hydroxy impurity typically retains the (Z)-

configuration but introduces a chiral center at

the

-carbon, creating enantiomers (R/S).

Supply Chain & Availability Landscape
Sourcing this standard requires distinguishing between Pharmacopeial Primary Standards

(USP/EP) and Certified Secondary Standards (Third-party vendors).

Primary vs. Secondary Availability
USP (United States Pharmacopeia): Listed as Olopatadine Related Compound A.[2][3][9]

This is the "Gold Standard" for final release testing but is often costly and supply-

constrained.
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LGC Standards / TRC: Available as

-Hydroxy Olopatadine Hydrochloride (Cat.[8][9] # TRC-H948770).[2] Often used for method
development and routine internal testing to conserve USP material.

Simson Pharma / SynZeal: Major suppliers of the specific Z-isomer hydrochloride salt, often

providing bulk quantities for spiking studies during validation.

Sourcing Decision Matrix (DOT Visualization)
The following decision tree outlines the logical flow for selecting the appropriate grade of

reference standard based on the experimental phase.
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Figure 1: Strategic sourcing workflow for Olopatadine impurity standards based on regulatory

requirements.
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Analytical Characterization & Validation
When using a non-pharmacopeial standard (secondary standard), you must establish its

"fitness for purpose." This process is self-validating if the following protocol is observed.

Identity Confirmation (The "Triad" Approach)
Do not rely solely on the Certificate of Analysis (CoA). Perform the following verification upon

receipt:

-NMR (Proton NMR):

Critical Signal: Look for the methine proton at the

-position (adjacent to the carboxyl group). In Olopatadine, this is a methylene (

) singlet/doublet ~3.5 ppm. In

-Hydroxyolopatadine, this shifts downfield to a methine (

) singlet ~4.8–5.2 ppm due to the hydroxyl group's electronegativity.

Solvent:

is recommended due to the polarity of the salt form.

Mass Spectrometry (LC-MS):

Parent Ion: Confirm

at m/z 354.2 (Free Base) or 354.2 (from HCl salt, stripping Cl).

Fragmentation: Expect loss of water (

) and loss of the dimethylamino side chain.

HPLC Purity:

Must be >95% (area normalization) for quantitative spiking.
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Handling & Stability
Hygroscopicity: The HCl salt is moderately hygroscopic. Weighing should be performed in a

humidity-controlled environment (<40% RH).

Isomerization: The Z-isomer double bond is stable under normal conditions but can

isomerize to the E-isomer under UV light exposure. Store solutions in amber glassware.

Experimental Protocol: Preparation of Stock
Standard
Objective: Prepare a stable 1.0 mg/mL stock solution for impurity spiking.

Reagents:

-Hydroxyolopatadine HCl Reference Standard.[1][5][8][9][10][11]

Diluent: 50:50 Water:Acetonitrile (v/v) + 0.1% Formic Acid (to maintain solubility and

stability).

Workflow:

Equilibration: Allow the standard vial to reach room temperature (20–25°C) before opening to

prevent condensation.

Weighing: Accurately weigh 10.0 mg of the standard into a 10 mL volumetric flask.

Correction Factor: Apply purity and salt correction.

Dissolution: Add 5 mL of Diluent. Sonicate for 5 minutes. The solution should be clear and

colorless.

Make up: Dilute to volume with Diluent.

Storage: Aliquot into amber HPLC vials. Store at -20°C. Stable for 3 months (re-verify if

older).

Biological & Regulatory Context
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Understanding why you are testing for this compound is as important as how.

Metabolic Pathway:

-Hydroxyolopatadine is formed via oxidative metabolism (CYP450 system). It is less potent
than the parent Olopatadine but must be monitored to ensure it does not accumulate to toxic
levels in renal-impaired patients.

Impurity Classification: Under ICH Q3A/B, it is a "Specified Impurity."

Reporting Threshold: >0.05%

Identification Threshold: >0.10%

Qualification Threshold: >0.15% (or 1.0 mg/day intake, whichever is lower).

Metabolic & Degradation Pathway (DOT Visualization)
This diagram illustrates the relationship between the parent drug and the target analyte.
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Figure 2: Metabolic origin of

-Hydroxyolopatadine from the parent API Olopatadine.

References
USP Monograph: Olopatadine Hydrochloride.United States Pharmacopeia. (Defines

"Related Compound A" limits and methods).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b1146763/docs?utm_src=pdf-body-img#technical-guide-hydroxyolopatadine-reference-standards
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1146763?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


PubChem Compound Summary: alpha-Hydroxyolopatadine.National Center for

Biotechnology Information. (Chemical structure and physical properties).[1][2][3][5][6][9][11]

[Link]

ICH Harmonised Tripartite Guideline.Impurities in New Drug Substances Q3A(R2).

(Regulatory thresholds for reporting). [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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